(3S)-3-methoxypyrrolidine-1-carbonyl chloride
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Overview
Description
(3S)-3-methoxypyrrolidine-1-carbonyl chloride is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methoxy group at the 3-position and a carbonyl chloride group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methoxypyrrolidine-1-carbonyl chloride typically involves the reaction of (3S)-3-methoxypyrrolidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
(3S)-3-methoxypyrrolidine+SOCl2→(3S)-3-methoxypyrrolidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methoxypyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Hydrolysis: The reaction is usually performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used in aprotic solvents such as ether or THF.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
(3S)-3-methoxypyrrolidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-methoxypyrrolidine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-hydroxypyrrolidine-1-carbonyl chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
(3S)-3-methoxypyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(3S)-3-methoxypyrrolidine-1-amine: Similar structure but with an amine group instead of a carbonyl chloride group.
Uniqueness
(3S)-3-methoxypyrrolidine-1-carbonyl chloride is unique due to the presence of both a methoxy group and a carbonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry research.
Properties
IUPAC Name |
(3S)-3-methoxypyrrolidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJQEKBFZXKFT-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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